

Determining the Fluorescence Quantum Yield of Solvent Red 195: A Technical Guide

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Compound of Interest

Compound Name: Solvent red 195

Cat. No.: B1595644

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This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of **Solvent Red 195**. The focus is on the widely used relative quantum yield determination method, offering a practical approach for researchers in various fields.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a crucial characteristic for applications such as bio-imaging, sensing, and materials science.

The determination of fluorescence quantum yield can be performed through absolute or relative methods. The absolute method, while rigorous, requires specialized and calibrated instrumentation. The relative method, which is more accessible, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. This guide will focus on the relative method.

Properties of Solvent Red 195

Solvent Red 195, also known by trade names such as Transparent Red 2B and Solvaperm Red BB, is a bluish-red solvent dye. It is characterized by its high thermal stability, good light fastness, and strong coloring power.^[1] While its primary applications are in the coloring of plastics and fibers, its fluorescent properties are of interest for various scientific applications.^[1] One source indicates that a related compound, "Reactive Red 195," has a maximum absorption wavelength at 542 nm.

Table 1: Physical and Chemical Properties of **Solvent Red 195**

Property	Value
Appearance	Bluish Red Powder ^[2]
Melting Point	216 °C ^[2]
Solubility in Ethanol (g/L at 20°C)	0.8
Heat Resistance in PS	300 °C ^[2]
Light Fastness in PS	8 (Superior) ^[3]

Selection of a Suitable Reference Standard and Solvent

The accurate determination of the relative quantum yield is critically dependent on the appropriate selection of a reference standard and a common solvent.

Reference Standard: Cresyl Violet

For the red spectral region in which **Solvent Red 195** absorbs, Cresyl Violet is a suitable reference standard. It is a well-characterized fluorescent dye with a known quantum yield in ethanol.

Solvent: Ethanol

Ethanol is an appropriate solvent for this determination due to its ability to dissolve both **Solvent Red 195** and Cresyl Violet, and its well-documented refractive index.

Table 2: Properties of the Reference Standard and Solvent

Parameter	Value
Reference Standard	Cresyl Violet
Quantum Yield (Φ_r) in Ethanol	0.54
Absorption Maximum (λ_{abs}) in Ethanol	~590-603 nm
Emission Maximum (λ_{em}) in Ethanol	~621 nm
Solvent	Ethanol
Refractive Index (η)	~1.361

Experimental Protocol for Relative Quantum Yield Determination

The relative fluorescence quantum yield (Φ_s) of a sample can be calculated using the following equation:

$$\Phi_s = \Phi_r * (I_s / I_r) * (A_r / A_s) * (\eta_s^2 / \eta_r^2)$$

Where:

- Φ_s and Φ_r are the fluorescence quantum yields of the sample and the reference, respectively.
- I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
- A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
- η_s and η_r are the refractive indices of the sample and reference solutions, respectively. Since the same solvent is used for both, this term (η_s^2 / η_r^2) is often assumed to be 1.

Below is a detailed experimental workflow for this determination.

Caption: Experimental workflow for determining the relative fluorescence quantum yield.

Materials and Instrumentation

- **Solvent Red 195**
- Cresyl Violet (as a reference standard)
- Ethanol (spectroscopic grade)
- UV-Vis Spectrophotometer
- Fluorometer (with excitation and emission monochromators)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Step-by-Step Procedure

- Solution Preparation:
 - Prepare stock solutions of **Solvent Red 195** and Cresyl Violet in ethanol.
 - From the stock solutions, prepare a series of working solutions of varying concentrations for both the sample and the reference. It is crucial that the absorbance of these solutions at the chosen excitation wavelength is kept below 0.1 to avoid inner filter effects.
- Absorbance Measurements:
 - Record the UV-Vis absorption spectra for all working solutions of **Solvent Red 195** and Cresyl Violet.
 - Identify the absorption maximum of **Solvent Red 195**.
 - Select a suitable excitation wavelength at which both the sample and the reference exhibit sufficient absorbance, preferably on the lower energy side of the absorption maximum of **Solvent Red 195** (e.g., 540 nm).
 - Record the absorbance values of all solutions at this excitation wavelength.

- Fluorescence Measurements:
 - Using the fluorometer, record the fluorescence emission spectra of all working solutions of **Solvent Red 195** and Cresyl Violet. The excitation wavelength should be the one selected in the previous step.
 - The emission should be recorded over the entire fluorescence band for each compound.
 - It is essential to use the same instrument settings (e.g., excitation and emission slit widths) for both the sample and the reference measurements.
- Data Analysis:
 - Correct the recorded emission spectra for the instrument's spectral response, if necessary.
 - Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
 - For both **Solvent Red 195** and Cresyl Violet, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
 - Determine the slope of the resulting linear plots for both the sample (Grads) and the reference (Gradr). The plot should be linear and pass through the origin.
- Quantum Yield Calculation:
 - Calculate the quantum yield of **Solvent Red 195** (Φ_s) using the following equation, which is a variation of the single-point equation that incorporates the gradients from the series of concentrations for higher accuracy:
$$\Phi_s = \Phi_r * (Grads / Gradr) * (\eta_s^2 / \eta_r^2)$$
 - Since the solvent is the same for both sample and reference, the ratio of the refractive indices squared is 1.

Conclusion

This technical guide outlines a robust and accessible methodology for determining the fluorescence quantum yield of **Solvent Red 195** using the relative method with Cresyl Violet as a reference standard in ethanol. By carefully following the detailed experimental protocol and data analysis steps, researchers can obtain reliable and accurate quantum yield values. This information is invaluable for characterizing the photophysical properties of **Solvent Red 195** and assessing its potential for various applications in research and development.

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